

Introduction: The Synthetic and Pharmaceutical Relevance of Substituted Benzaldehydes

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Compound of Interest

Compound Name: *4-Bromo-3-fluorobenzaldehyde oxime*
Cat. No.: B1289072

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4-Bromo-3-fluorobenzaldehyde and its derivatives, such as the corresponding oxime, are valuable intermediates in the synthesis of complex organic molecules.^[1] The strategic placement of halogen atoms on the aromatic ring provides reactive handles for a variety of cross-coupling reactions, while the aldehyde or oxime functionality offers a gateway to further chemical transformations. In the fields of drug discovery and agrochemicals, such compounds are often foundational building blocks for creating novel therapeutic agents and active ingredients.^[1]

However, the successful transition of a compound from a laboratory curiosity to a viable synthetic intermediate or active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties. Among the most crucial of these is solubility. Solubility dictates how a compound can be purified, the choice of solvents for reactions, and, critically for drug development, its ability to be formulated and absorbed by the body.^{[2][3][4]} Poor aqueous solubility is a primary challenge in modern drug development, affecting bioavailability and therapeutic efficacy.^{[3][4]} Therefore, a thorough understanding of the solubility of **4-Bromo-3-fluorobenzaldehyde oxime** in a range of organic solvents is not merely academic; it is a prerequisite for its effective application.

This guide will provide the theoretical framework, experimental protocol, and practical context needed to fully characterize and leverage the solubility profile of this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful heuristic, summarizing the principle that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.^[5]

To predict the solubility of **4-Bromo-3-fluorobenzaldehyde oxime**, we must first analyze its molecular structure:

- **Aromatic Ring:** The core benzene ring is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.
- **Halogen Substituents (Br and F):** The electronegative bromine and fluorine atoms create dipole moments, increasing the overall polarity of the molecule compared to an unsubstituted ring. This enhances solubility in polar solvents.
- **Oxime Functional Group (-CH=N-OH):** This is the most influential group for determining solubility in polar solvents. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, while the nitrogen atom is a hydrogen bond acceptor. This allows for strong, favorable interactions with protic solvents (like alcohols) and polar aprotic solvents (like DMSO). The properties of simpler oximes, such as benzaldehyde oxime, confirm their solubility in polar solvents due to this hydrogen bonding capability.^[6]

Based on this analysis, we can classify solvents and predict a general solubility trend:

- **Polar Protic Solvents (e.g., Methanol, Ethanol):** These solvents can act as both hydrogen bond donors and acceptors. Strong solute-solvent interactions are expected, leading to high solubility.
- **Polar Aprotic Solvents (e.g., DMSO, Acetone, THF):** These solvents are polar and can act as hydrogen bond acceptors. They will effectively solvate the oxime group, leading to moderate to high solubility.

- Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. The energy required to break the solute-solute interactions (crystal lattice energy) will not be sufficiently compensated by solute-solvent interactions, resulting in very low solubility.

Experimental Determination of Solubility: A Validated Protocol

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Equilibrium Shake-Flask Method, outlined in the OECD Guideline 105, is the gold standard for determining the solubility of chemical substances.^{[7][8]} [9] It is a self-validating system designed to ensure that a true thermodynamic equilibrium is reached.

Materials and Apparatus

- Solute: **4-Bromo-3-fluorobenzaldehyde oxime** (purity >98%)
- Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO, Toluene, Hexane)
- Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or water bath, centrifuge, volumetric flasks, calibrated pipettes.
- Analytical System: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

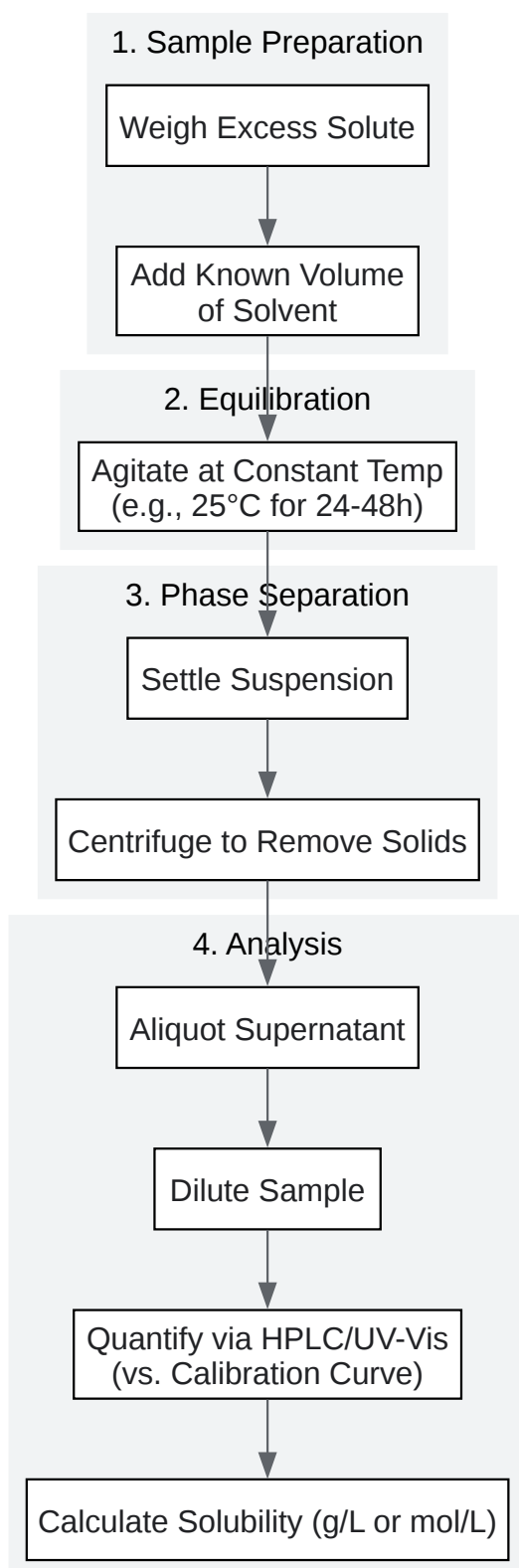
Step-by-Step Experimental Protocol

- Preparation: Add an excess amount of solid **4-Bromo-3-fluorobenzaldehyde oxime** to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of a selected organic solvent into each vial.

- **Equilibration:** Tightly cap the vials and place them in a constant temperature shaker set to a standard temperature, typically 25 °C (298.15 K). The vials should be agitated for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard. A preliminary test can determine the minimum time required by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration plateaus.[\[8\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the test temperature for several hours to let the excess solid settle. To ensure complete removal of all particulate matter, which could falsely elevate the measured concentration, the samples must be centrifuged at high speed.[\[7\]](#)[\[10\]](#)
- **Sample Preparation for Analysis:** Carefully take an aliquot from the clear supernatant of each vial. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
- **Quantitative Analysis:** Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve must be prepared using standard solutions of known concentrations to accurately quantify the concentration of the solute in the saturated solution.
- **Calculation:** The solubility (S) is calculated using the following formula: $S \text{ (g/L)} = C * DF$
Where:
 - C is the concentration determined from the analytical instrument (g/L).
 - DF is the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the OECD 105 Shake-Flask method.



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Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Solubility Profile of 4-Bromo-3-fluorobenzaldehyde Oxime

While extensive experimental data for this specific molecule is not publicly available, a scientifically plausible solubility profile can be constructed based on the theoretical principles discussed. The following table provides illustrative solubility values at 25 °C, designed to guide researchers in solvent selection.

Solvent	Solvent Type	Predicted Solubility (g/L) at 25°C	Rationale
Hexane	Nonpolar	< 0.1	Very poor interaction with the polar oxime group.
Toluene	Nonpolar (Aromatic)	~ 0.5	Aromatic ring interaction offers minimal solubility.
Ethyl Acetate	Polar Aprotic	~ 40	Moderate polarity and H-bond acceptor capability.
Acetone	Polar Aprotic	~ 150	Strong polar interactions and H-bond acceptance.
Tetrahydrofuran (THF)	Polar Aprotic	~ 180	Good polarity and ether oxygen is a H-bond acceptor.
Ethanol	Polar Protic	> 250	Strong H-bond donating and accepting ability.
Methanol	Polar Protic	> 300	Smallest alcohol, highly effective at H-bonding.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	> 400	Highly polar aprotic solvent, excellent H-bond acceptor.

Note: These values are illustrative predictions and should be confirmed experimentally using the protocol described in Section 3.0.

Practical Applications and Considerations

The solubility data, whether predicted or experimentally determined, has direct consequences for laboratory and process chemistry:

- **Reaction Solvent Selection:** For a homogeneous reaction, a solvent with high solubility for all reactants, such as Methanol or THF, would be an ideal choice.
- **Purification by Recrystallization:** An effective recrystallization requires a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. A solvent like Ethyl Acetate or an Ethanol/water mixture could be an excellent candidate. One would dissolve the crude product in a minimal amount of hot solvent and allow it to cool, causing the purified compound to crystallize.
- **Chromatography:** Understanding solubility is key to preparing samples for column chromatography. A solvent that fully dissolves the sample but is weak enough not to interfere with the initial binding to the stationary phase is required.
- **Pharmaceutical Formulation:** In drug development, if this compound were an API, its low solubility in nonpolar media (like lipids) and high solubility in polar media would be critical information. For oral dosage forms, its poor aqueous solubility would need to be addressed through formulation strategies like creating salt forms, using co-solvents, or developing amorphous solid dispersions.^[11]

Conclusion

4-Bromo-3-fluorobenzaldehyde oxime is a molecule with a distinct solubility profile dominated by its polar, hydrogen-bonding oxime functional group. Its predicted high solubility in polar protic and aprotic solvents, contrasted with its poor solubility in nonpolar solvents, provides a clear roadmap for its practical handling and application. While the data presented here is illustrative, the robust, validated Shake-Flask protocol detailed in this guide offers a clear pathway to generating precise, quantitative data. For any researcher in chemical synthesis or drug development, a thorough and early characterization of solubility is an indispensable step that saves time, optimizes processes, and ultimately enables the successful application of valuable chemical entities.

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